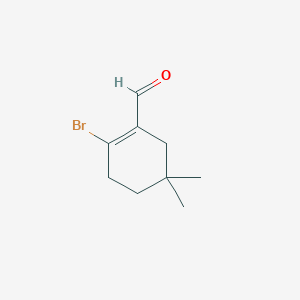

2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde

Description

2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS: 1053265-66-9) is a brominated cyclohexene derivative with the molecular formula C₉H₁₃BrO and a molecular weight of 217.103 g/mol . The compound features a cyclohexene ring substituted with a bromine atom at position 2, a carbaldehyde group at position 1, and two methyl groups at position 5. This structural arrangement confers unique reactivity, particularly in electrophilic substitution and nucleophilic addition reactions due to the electron-withdrawing aldehyde group and steric hindrance from the dimethyl substituents .

The compound is synthesized via a route starting from 4,4-dimethylcyclohexanone and N,N-dimethylformamide (DMF), yielding approximately 57% under optimized conditions . While its melting point, boiling point, and solubility data remain unreported in available literature, its molecular properties (e.g., LogP = 3.04) suggest moderate hydrophobicity, making it suitable for organic synthesis applications .

Propriétés

IUPAC Name |

2-bromo-5,5-dimethylcyclohexene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO/c1-9(2)4-3-8(10)7(5-9)6-11/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLIXFKCKLKMTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)C=O)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde typically involves the bromination of 5,5-dimethylcyclohex-1-enecarbaldehyde. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions. The reaction proceeds via electrophilic addition of bromine to the double bond of the cyclohexene ring, followed by oxidation to form the aldehyde group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.

Major Products Formed

Oxidation: 2-Bromo-5,5-dimethylcyclohex-1-ene-1-carboxylic acid.

Reduction: 2-Bromo-5,5-dimethylcyclohex-1-en-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of potential pharmaceutical compounds, particularly those targeting specific biological pathways.

Material Science: It is used in the synthesis of novel materials with unique properties.

Chemical Biology: It is used in the study of biochemical pathways and the development of chemical probes.

Mécanisme D'action

The mechanism of action of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromo group can participate in halogen bonding interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in target proteins. These interactions can modulate the activity of the target protein and influence biological pathways .

Comparaison Avec Des Composés Similaires

Key Observations:

Functional Group Influence :

- The aldehyde group in the target compound enhances electrophilic reactivity compared to the ketone in 4-bromo-5,5-dimethylcyclohex-2-en-1-one, which is less reactive toward nucleophiles .

- The carboxylic acid derivative (2-bromo-1-cyclohexene-1-carboxylic acid) exhibits higher polarity (lower LogP) due to its acidic proton, making it more water-soluble than the aldehyde or ketone analogs .

The bromine position (2 vs. 4) alters electronic distribution: bromine at position 2 in the target compound may deactivate the ring toward electrophilic substitution, while position 4 bromine in the ketone derivative could lead to different regioselectivity .

Physicochemical Properties

Activité Biologique

2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS Number: 1053265-66-9) is a brominated organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural properties, and biological efficacy, particularly focusing on antimicrobial and anticancer properties.

- Molecular Formula : CHBrO

- Molecular Weight : 217.10 g/mol

- Density : 1.399 g/cm³ (predicted)

- Boiling Point : 240.6 °C (predicted)

Synthesis

The synthesis of this compound typically involves the bromination of 5,5-dimethylcyclohex-1-ene followed by an aldehyde formation through oxidation processes. The reaction conditions can vary based on the desired yield and purity.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values suggest that the compound can inhibit bacterial growth at relatively low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies show that it can induce apoptosis in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Cell viability assays reveal a dose-dependent response, with IC values indicating significant cytotoxicity at higher concentrations.

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The proposed mechanism of action for the biological activity of this compound involves:

- Interaction with Cellular Targets : The bromine atom may facilitate the formation of reactive intermediates that interact with cellular macromolecules.

- Induction of Oxidative Stress : The compound appears to induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Disruption of Membrane Integrity : Its hydrophobic nature allows it to integrate into bacterial membranes, disrupting their integrity and function.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound:

- Study on Antimicrobial Efficacy : A controlled laboratory study tested the compound against multi-drug resistant strains of bacteria. Results showed a substantial reduction in bacterial counts compared to controls.

- Cancer Cell Line Evaluation : In a study involving various cancer cell lines, the compound was found to significantly reduce cell proliferation rates and induce apoptosis through caspase activation pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde, and how can steric effects be mitigated?

- Methodology : Start with halogenation of a pre-functionalized cyclohexene derivative. For example, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under radical initiation. The 5,5-dimethyl groups may hinder reactivity, so steric effects can be minimized by employing bulky bases (e.g., LDA) or low-temperature conditions to direct regioselectivity. Post-synthetic oxidation (e.g., Swern oxidation) of a primary alcohol precursor could introduce the aldehyde group. Recrystallization in non-polar solvents (e.g., hexane) improves purity, as demonstrated in analogous bromocyclohexene syntheses .

| Key Reaction Parameters | Conditions |

|---|---|

| Bromination agent | NBS, AIBN |

| Solvent | CCl₄ or DCM |

| Oxidation method | Swern (oxalyl chloride/DMSO) |

| Purification | Hexane recrystallization |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodology :

- ¹H NMR : Identify the aldehyde proton (δ 9.5–10.0 ppm, singlet) and cyclohexene protons (δ 5.5–6.5 ppm, multiplet). The 5,5-dimethyl groups appear as two singlets (δ 1.0–1.3 ppm).

- ¹³C NMR : Confirm the aldehyde carbon (δ ~190–200 ppm) and brominated sp² carbon (δ ~120–130 ppm).

- IR : Strong C=O stretch (~1700 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹).

- HRMS : Verify molecular ion [M+H]⁺ at m/z 231.04 (C₉H₁₁BrO). Cross-reference with elemental analysis (e.g., C: 46.78%, H: 4.80%) for purity validation .

Advanced Research Questions

Q. How do the 5,5-dimethyl groups influence the compound’s reactivity in cross-coupling reactions, and what catalytic systems overcome steric challenges?

- Methodology : The dimethyl groups create steric hindrance, limiting access to the brominated site. Use bulky ligands (e.g., XPhos or SPhos) with palladium catalysts to enhance turnover in Suzuki-Miyaura couplings. Kinetic studies comparing coupling rates with/without dimethyl substituents (via GC-MS monitoring) reveal steric thresholds. Computational modeling (DFT) can predict transition-state geometries and optimize ligand-catalyst pairs .

Q. How can researchers resolve contradictions between experimental and computational NMR data for this compound?

- Methodology : Discrepancies often arise from solvent effects or conformational flexibility.

Perform NMR in deuterated solvents matching computational parameters (e.g., CDCl₃).

Use dynamic NMR (DNMR) to assess ring-flipping barriers caused by the dimethyl groups.

Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) after geometry optimization. Adjust for solvent dielectric constants in simulations .

Q. What mechanistic insights explain unexpected byproducts in the oxidation of this compound precursors?

- Methodology : Over-oxidation to carboxylic acids or dimerization may occur due to aldehyde group instability.

- Troubleshooting :

- Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane).

- Introduce protective groups (e.g., acetal formation) before bromination.

- Optimize stoichiometry (e.g., limiting oxidant) and temperature (-78°C to 0°C) to suppress side reactions, as seen in analogous aldehyde syntheses .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies, and how can reproducibility be improved?

- Analysis : Yield discrepancies often stem from:

- Steric hindrance : Higher dimethyl substitution reduces reaction efficiency.

- Purification losses : Aldehydes are prone to degradation during chromatography.

- Solution : Standardize protocols using inert atmospheres (N₂/Ar) and stabilize aldehydes with molecular sieves. Report yields with detailed procedural notes (e.g., exact solvent volumes, recrystallization cycles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.